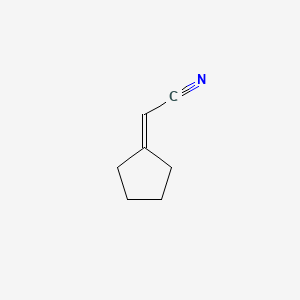
Trachelanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachelanthine is a natural product found in Trachelanthus korolkowii . It has a molecular formula of C15H27NO5 and a molecular weight of 301.38 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is [(1S,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate . The InChI code and the SMILES representation provide more details about its molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 .Scientific Research Applications
Tracheal Research and Reconstruction
Trachelanthine research predominantly focuses on tracheal reconstruction and fixation, essential in treating obstructive tracheal tumors, trauma, and post-intubation tissue reactions. Advances in tissue engineering are crucial for developing functional tracheal tissues from cultured cell types, although this remains a challenge. Animal models play a significant role in this research, providing insights into the development of new techniques and biomaterials for tracheal reconstruction (ten Hallers et al., 2004).
Regenerative Medicine in Respiratory System
The field of regenerative medicine (RM) has seen novel approaches and initial clinical applications in restoring organ structure and function in the respiratory system, including the trachea. Despite challenges, progress in RM, especially in tissue-engineered constructs, offers promising prospects for future respiratory treatments (Brouwer et al., 2013).
Airway Regenerative Replacement
Regenerative medicine approaches, such as the application of scaffolds or matrices for tissue engineering, aim to grow new tissues or organs, bypassing the need for immunosuppression. This strategy has significant implications for clinical tracheal replacement, offering a potential solution for irreversible tracheal diseases (Baiguera et al., 2011).
Tracheobronchial Bio-engineering
Tracheobronchial bioengineering, although a niche area within Regenerative Medicine, has seen translation into clinical settings, addressing major airway diseases. This field focuses on developing substitutes for the human trachea or bronchial tree, with various approaches already applied in patients due to the lack of established treatments (Walles, 2011).
Trends and Topics in Tracheal Replacement Studies
Scientometric and co-occurrence analysis of tracheal regeneration studies reveal evolving trends and topics over time. Increasing emphasis on tissue engineering, stem cells, angiogenesis, and mechanical properties indicates a dynamic shift in research focus, reflecting the field's growth and diversification (Ghorbani et al., 2016).
Biomedicine in Thoracic Surgery
Biomedicine, integrating stem cell research, tissue engineering, and material sciences, leads to innovative research and therapy approaches in thoracic surgery. It focuses on tissue and organ replacement for the upper airways, lung, and thoracic wall, highlighting the clinical implementation of biomedicine in treating extensive airway diseases (Leistner et al., 2013).
Mechanism of Action
Target of Action
Trachelanthine, also known as Trachelanthamine oxide, is a compound that belongs to the class of organic compounds known as pyrrolizidines . Pyrrolizidines are compounds containing a pyrrolizidine, which is a bicyclic ring system made up of two fused pyrrolidine rings sharing a nitrogen atom . .
Biochemical Pathways
As a pyrrolizidine, it may potentially interact with various biochemical pathways involving pyrrolizidine compounds .
Pharmacokinetics
Comprehensive platforms such as admetsar30 and ADMETlab 3.0 can be used to predict the ADME properties of chemical compounds, which could provide insights into the pharmacokinetics of this compound.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trachelanthine involves the condensation of two molecules of tryptamine with one molecule of pyruvic acid. This reaction is catalyzed by the enzyme tryptophan decarboxylase, which is found in the plant Trachelospermum jasminoides. The resulting product is Trachelanthine.", "Starting Materials": [ "Tryptamine", "Pyruvic acid" ], "Reaction": [ "Step 1: Tryptamine is reacted with pyruvic acid in the presence of tryptophan decarboxylase enzyme.", "Step 2: The enzyme catalyzes the condensation of two molecules of tryptamine with one molecule of pyruvic acid.", "Step 3: The resulting product is Trachelanthine." ] } | |
| 510-19-0 | |
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1 |
InChI Key |
DLNWZIVYKQXLTN-OVEUVTGNSA-N |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O |
SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


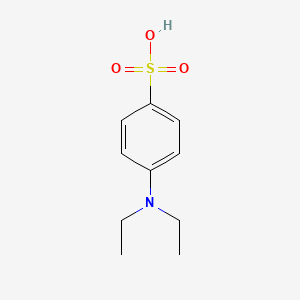
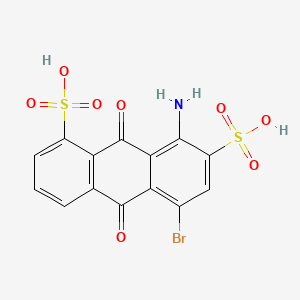


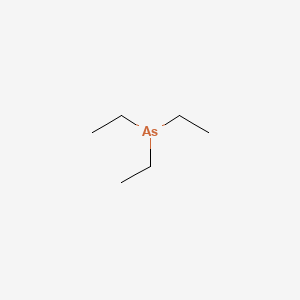
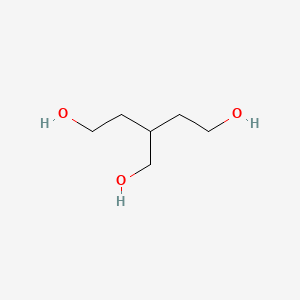
![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
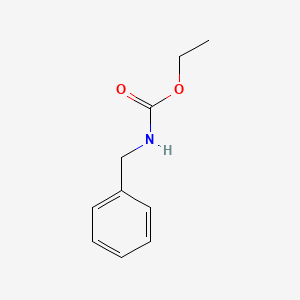
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)



